molecular formula C11H14O3 B1330657 4-Methoxy-3-propoxybenzaldehyde CAS No. 5922-56-5

4-Methoxy-3-propoxybenzaldehyde

Cat. No. B1330657
CAS RN: 5922-56-5
M. Wt: 194.23 g/mol
InChI Key: OQGTYVGUCWWYNK-UHFFFAOYSA-N
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Description

4-Methoxy-3-propoxybenzaldehyde is a compound that is not directly studied in the provided papers. However, the papers do discuss various methoxybenzaldehyde derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. These derivatives are often used in the synthesis of biologically relevant molecules and have been the subject of various structural and physicochemical studies .

Synthesis Analysis

The synthesis of methoxybenzaldehyde derivatives can involve various strategies, including electrochemical methods, reductive alkylation, and solid-state reactions. For instance, the electro-methoxylation reaction has been used to synthesize methoxyquinones from catechol and dihydroxybenzaldehyde derivatives . Reductive alkylation has been employed to replace the methoxy group of trimethoxybenzaldehyde dimethylacetal with an alkyl group, leading to the synthesis of dialkyl dimethoxybenzenes . A solid-state reaction, which is a solvent-free green synthesis, has been adopted to explore the formation of a novel binary organic complex involving methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-propoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal growth and structural analysis of a binary organic complex involving methoxybenzaldehyde have been carried out, revealing the crystal structure and atomic packing . Density functional theory (DFT) has been used to investigate the structural conformations and vibrational spectra of methoxybenzaldehyde derivatives . These studies provide a comprehensive understanding of the molecular geometry and electronic structure, which are essential for predicting the reactivity and properties of similar compounds like 4-Methoxy-3-propoxybenzaldehyde.

Chemical Reactions Analysis

Methoxybenzaldehyde derivatives participate in various chemical reactions, including intramolecular charge transfer, dimerization, and complex formation with metals. The intramolecular charge transfer effects on methoxybenzaldehyde have been studied, showing different spectral characteristics in various solvents and environments . The reactivity of these compounds under electron transfer conditions has also been explored, demonstrating the potential for regioselective substitution reactions . These studies suggest that 4-Methoxy-3-propoxybenzaldehyde may also undergo similar reactions, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives have been characterized through spectroscopic, thermochemical, and quantum chemical investigations. The physicochemical properties, such as heat of fusion, entropy of fusion, and refractive index, have been determined for complexes involving methoxybenzaldehyde . Spectroscopic techniques, including NMR, UV-Vis, and vibrational spectroscopy, have been used to study the properties of these compounds in different states and environments . These analyses provide valuable information on the stability, reactivity, and potential applications of methoxybenzaldehyde derivatives, which could be relevant to the study of 4-Methoxy-3-propoxybenzaldehyde.

Scientific Research Applications

1. Regioselective Electrophilic Substitution

4-Methoxy-3-propoxybenzaldehyde can undergo regioselective electrophilic substitution. Research indicates that the 4-methoxy group of derivatives like 3,4,5-trimethoxybenzaldehyde can be selectively removed and replaced with various electrophiles, indicating potential applications in selective organic synthesis (Azzena et al., 1992).

2. Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including compounds like 4-Methoxy-3-propoxybenzaldehyde, are valuable in solid phase organic synthesis. These compounds can be used to create secondary amine derivatives through reductive amination, leading to the synthesis of a variety of chemical structures (Swayze, 1997).

3. Synthesis of Dialkyl Dimethoxybenzenes

The compound plays a role in the synthesis of dialkyl dimethoxybenzenes. This process involves the replacement of the methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal, highlighting its utility in the preparation of complex organic molecules (Azzena et al., 1990).

4. Molecular Docking Studies

4-Methoxy-3-propoxybenzaldehyde has been studied for its electronic properties and potential inhibitory activity on enzymes like Tyrosinase, a key enzyme in melanin production. Such studies can lead to applications in food science and dermatology (Ghalla et al., 2018).

5. Polymer Chemistry

In polymer chemistry, derivatives of this compound have been investigated for the synthesis of unsaturated cyano-substituted homopolyesters and copolyesters. These materials demonstrate improved thermal stability and hydrophilicity, which could be valuable in various industrial applications (Mikroyannidis, 1995).

6. Nonlinear Optic Properties

The compound's nonlinear optic properties have been explored, indicating potential applications in materials science, particularly in the development of new materials for optoelectronics (Hafeez et al., 2019).

Safety And Hazards

The safety information for 4-Methoxy-3-propoxybenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

properties

IUPAC Name

4-methoxy-3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGTYVGUCWWYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343771
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-propoxybenzaldehyde

CAS RN

5922-56-5
Record name 4-Methoxy-3-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by reaction of isovanillin with propyl iodide in DMF using K2CO3 as base in analogy to the preparation of 3-ethoxy-4-methyl-benzaldehyde (intermediate B21, vide infra).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 3-hydroxy-4-methoxybenzaldehyde (2.00 g, 13.2 mmol), potassium carbonate (2.74 g, 19.8 mmol) and potassium iodide (60.0 mg, 0.361 mmol) in DMF (15 mL) was slowly added 1-bromopropane (1.56 mL, 17.2 mmol) via syringe. The reaction mixture was stirred at 65° C. for 5 hours. After cooling to room temperature, the mixture was diluted with diethyl ether (100 mL), and the organic phase was washed with water (2×50 mL). After drying over anhydrous MgSO4, filtration and evaporation of the filtrate in vacuo gave crude 3-(propyloxy)-4-methoxybenzaldehyde (2.60 g) which was used in the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Shi - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
… An anhydrous ethanol solution of 4-methoxy-3-propoxybenzaldehyde (1.94 g, 10 mmol) was added to an anhydrous ethanol solution of 1-(4-nitrophenyl)hydrazine (1.53 g, 10 mmol), …
Number of citations: 3 scripts.iucr.org
Y Guo, XM Fan, M Nie, HW Liu, DH Liao… - European Journal of …, 2015 - Wiley Online Library
… 4-Methoxy-3-propoxybenzaldehyde (8): A four-necked flask was loaded with the above product 3f (3.16 g, 17.6 mmol) and water (10 mL) under a nitrogen atmosphere, then the mixture …
S Han, FF Zhang, HY Qian, LL Chen, JB Pu… - European Journal of …, 2015 - Elsevier
The CB2 receptor has been considered as an inspiring drug target for the treatment of pain and immune-related diseases. In the current manuscript, a novel series of coumarin …
Number of citations: 27 www.sciencedirect.com
M Kaviya, B Balamuralikrishnan, T Sangeetha… - Food …, 2023 - Wiley Online Library
The plant‐based medicine and diet is gaining importance in recent days. The consumption of Triticum aestivum grass in the form of juice and tablets is increasing among common …
Number of citations: 2 onlinelibrary.wiley.com
NG Mariri - 2017 - ir.cut.ac.za
The worldwide increase in disability and death rates due to non-communicable and infectious diseases may partly be attributed to the expense, inaccessibility and severe side effects of …
Number of citations: 2 ir.cut.ac.za
XP Cheng, B Yin, QK Zheng - TMR Modern Herb Med, 2022 - tmrjournals.com
Physalis pubescens L.(P. pubescens) was widely used for the treatment of inflammation-related diseases, such as sore throat, aphonia, phlegm, heat, and cough in folk medicine. The …
Number of citations: 1 www.tmrjournals.com

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